REACTION_CXSMILES
|
Cl.N[C@@H]1CCCC[C@H]1O.[F:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[C:15]([F:17])[CH:16]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].N#N.I[CH:34]1[C:39](OC)([O:40]C)[CH2:38][CH2:37][O:36][CH2:35]1>C1COCC1.O.O.O.O.O.O.[Ni](Cl)Cl>[F:10][C:11]1[CH:12]=[C:13]([CH:34]2[C:39](=[O:40])[CH2:38][CH2:37][O:36][CH2:35]2)[CH:14]=[C:15]([F:17])[CH:16]=1 |f:0.1,3.4,8.9.10.11.12.13.14|
|
Name
|
|
Quantity
|
0.418 g
|
Type
|
reactant
|
Smiles
|
Cl.N[C@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
6.53 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)B(O)O
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Name
|
nickel(II) chloride hexahydrate
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Quantity
|
0.328 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
|
Name
|
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
IC1COCCC1(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 10° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
2-Propanol (113 mL) (previously bubbled by N2)
|
Type
|
ADDITION
|
Details
|
was added at 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled in ice bath
|
Type
|
ADDITION
|
Details
|
added 1.0HCl until acidic and
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
Concentrated in vacuum
|
Type
|
EXTRACTION
|
Details
|
Extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C1COCCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.54 mmol | |
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 27.4% | |
YIELD: CALCULATEDPERCENTYIELD | 27.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |